BenchChemオンラインストアへようこそ!

lacto-N-biose I

Prebiotics Infant Microbiota Bifidobacterium bifidum

Lacto-N-biose I (LNB; Galβ1-3GlcNAc; CAS 50787-09-2) is the definitive type 1 chain disaccharide and validated bifidus factor. Its β1-3 galactose linkage confers exclusive substrate specificity for the GNB/LNB phosphorylase pathway unique to infant-type bifidobacteria—generic substitution with LacNAc (β1-4, type 2) or GNB (Galβ1-3GalNAc) is scientifically unsound, with up to 60-fold differences in phosphorylase kcat/Km. LNB is the core building block of lacto-N-tetraose (LNT) and an essential HPLC/LC-MS analytical standard for HMO quantification. Procure ≥99% purity LNB to ensure reproducible enzyme kinetics, selective Bifidobacterium enrichment, and accurate chemoenzymatic HMO synthesis.

Molecular Formula C14H25NO11
Molecular Weight 383.35 g/mol
CAS No. 50787-09-2
Cat. No. B043321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelacto-N-biose I
CAS50787-09-2
SynonymsO-ß-D-Galactopyranosyl-(1-3)-N-acetylglucosamine;  Gal1-β-3GlcNAc;  Lacto-N-biose 1;  Lewis C; 
Molecular FormulaC14H25NO11
Molecular Weight383.35 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13+,14+/m1/s1
InChIKeyHMQPEDMEOBLSQB-RCBHQUQDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lacto-N-Biose I (CAS 50787-09-2) Procurement Guide: Core HMO Disaccharide with Defined Bifidobacterium Selectivity


Lacto-N-biose I (LNB; Galβ1-3GlcNAc; CAS 50787-09-2) is a type 1 chain disaccharide that serves as the fundamental building block of human milk oligosaccharides (HMOs), particularly the core tetrasaccharide lacto-N-tetraose (LNT) [1]. LNB is endogenously present in human milk and functions as a 'bifidus factor'—a specific substrate for the unique GNB/LNB metabolic pathway found in infant-associated bifidobacteria [2]. Distinct from type 2 chain analogs such as N-acetyllactosamine (LacNAc; Galβ1-4GlcNAc), LNB contains a β1-3 glycosidic linkage between galactose and N-acetylglucosamine, which dictates its exclusive recognition by specific bacterial transporters, phosphorylases, and glycosidases rather than by generic carbohydrate-active enzymes [3].

Lacto-N-Biose I Substitution Risks: Why Galacto-N-Biose and Other Analogs Cannot Replicate Type 1 Chain Functionality


Generic substitution of lacto-N-biose I with in-class disaccharides such as galacto-N-biose (GNB; Galβ1-3GalNAc) or N-acetyllactosamine (LacNAc; Galβ1-4GlcNAc) is not scientifically justified due to fundamental differences in enzyme recognition kinetics and bacterial strain specificity [1]. While GNB shares an identical β1-3 galactose linkage, the substitution of N-acetylglucosamine with N-acetylgalactosamine dramatically alters phosphorylase catalytic efficiency; kcat/Km values differ by up to 60-fold depending on the enzyme source [2]. Furthermore, the β1-4 linkage in LacNAc (type 2 chain) is processed via an entirely separate metabolic pathway in bifidobacteria, meaning these analogs are not functionally interchangeable in assays targeting the GNB/LNB pathway or type 1 HMO metabolism [3].

Lacto-N-Biose I Comparative Evidence: Quantified Differentiation from Oligosaccharide Analogs and HMO Components


Lacto-N-Biose I vs. Commercial Prebiotics: Differential Induction of Bifidobacterium bifidum in Infant Fecal Microbiota

In a comparative in vitro fermentation study using stool samples from formula-fed infants, lacto-N-biose I (LNB) induced a significantly higher level of Bifidobacterium bifidum growth compared to lactulose, raffinose, galactooligosaccharide (GOS), and mannanoligosaccharides (MOS), despite similar increases in total bifidobacterial populations across all substrates [1]. LNB fermentation also produced significantly higher acetic acid concentrations and lower lactic acid concentrations relative to the comparator oligosaccharides, indicating a distinct metabolic outcome [1].

Prebiotics Infant Microbiota Bifidobacterium bifidum

Lacto-N-Biose I vs. Galacto-N-Biose: 60-Fold Higher Catalytic Efficiency for Phosphorylase from Vibrio vulnificus

Lacto-N-biose I phosphorylase (LNBP) from Vibrio vulnificus CMCP6 exhibits a strong substrate preference for LNB over its close structural analog galacto-N-biose (GNB; Galβ1-3GalNAc) [1]. Kinetic analysis demonstrated that the catalytic efficiency (kcat/Km) for LNB is approximately 60 times higher than that for GNB, confirming that this enzyme is the first identified LNB-specific phosphorylase, in contrast to bifidobacterial enzymes that process both substrates with similar efficiency [1].

Enzyme Kinetics Phosphorylase Substrate Specificity

Lacto-N-Biose I Upper Gastrointestinal Stability: Quantified Survival Through Simulated Oral, Gastric, and Intestinal Digestion

An in vitro digestion study simulating the mouth, stomach (pH 2.0 with pepsin), and small intestine (pH 6.5 with pancreatin and bile salts) demonstrated that lacto-N-biose I remains structurally intact throughout the entire upper gastrointestinal transit [1]. Following this simulated digestion, LNB retained its prebiotic functionality, modulating gut microbiota composition in subsequent fermentation with a 65.62% relative abundance of Bifidobacterium [1].

Digestive Stability In Vitro Digestion Prebiotic Delivery

Lacto-N-Biose I Exclusivity: Lacto-N-Biosidase Activity Restricted to Bifidobacteria and Absent from Other Enteric Bacteria

Screening of enteric bacteria revealed that lacto-N-biosidase activity—the enzyme that liberates LNB from LNT—was detected in several bifidobacterial strains but completely absent from other gut-associated genera including Clostridium, Bacteroides, and Lactobacillus under the tested conditions [1]. The recombinant lacto-N-biosidase (LnbB) from B. bifidum JCM1254 showed strict substrate preference for the unmodified β-linked LNB structure, failing to hydrolyze fucosylated LNT derivatives or lacto-N-neotetraose [1].

Enzymology Bacterial Specificity HMO Degradation

Lacto-N-Biose I as Defined Acceptor for α1,2-Fucosyltransferase: Enabling Regioselective Synthesis of H-Type 1 Antigens

Lacto-N-biose I serves as a validated acceptor substrate for α1,2-fucosyltransferase from Helicobacter pylori, enabling the regioselective synthesis of Fucα1-2Galβ1-3GlcNAc (H-type 1 antigen), a precursor to Lewis blood group antigens [1]. This defined acceptor specificity contrasts with the broader substrate promiscuity observed with other fucosyltransferases and provides a controlled entry point for chemoenzymatic synthesis of type 1 chain fucosylated HMOs.

Glycosyltransferase Chemoenzymatic Synthesis Fucosylation

Lacto-N-Biose I Physicochemical Profile: High Aqueous Solubility Supporting Formulation Flexibility

Lacto-N-biose I exhibits high aqueous solubility, with vendor technical datasheets reporting values up to 125 mg/mL in water under ultrasonic dissolution conditions [1] and literature indicating exceptional solubility exceeding 1000 g/L at 25°C . This physicochemical profile, combined with stability across pH 2-9, supports versatile formulation applications including concentrated stock solutions for in vitro assays and liquid formulations for in vivo studies.

Formulation Solubility Biophysical Properties

Lacto-N-Biose I Procurement Applications: Validated Research and Industrial Use Cases


Prebiotic Selectivity Screening and Infant Formula Synbiotic Development

Based on direct head-to-head evidence showing that LNB induces significantly higher B. bifidum levels compared to lactulose, raffinose, GOS, and MOS [1], LNB is the appropriate choice for in vitro fermentation studies aiming to assess or validate strain-specific prebiotic selectivity. The documented upper GI stability [2] further supports its use in developing next-generation infant formula ingredients or synbiotic combinations where intact delivery to the colon and subsequent B. bifidum enrichment are the intended functional outcomes. The exclusivity of lacto-N-biosidase activity to bifidobacteria [3] provides a mechanistic rationale for its targeted action.

Enzymatic and Chemoenzymatic Synthesis of Type 1 HMOs and Blood Group Antigens

LNB's validated role as an acceptor for α1,2-fucosyltransferase from H. pylori [4] and its status as the core building block of LNT [5] establish its utility in glycosyltransferase assays and chemoenzymatic HMO synthesis platforms. The documented 60-fold higher catalytic efficiency of LNB over GNB with V. vulnificus phosphorylase [6] underscores the importance of selecting LNB specifically—rather than GNB—when constructing phosphorylase-based biosynthetic cascades or when characterizing novel β1-3-galactosyl-N-acetylhexosamine phosphorylases. LNB is the correct substrate for reactions targeting type 1 chain biosynthesis.

Glycobiology Research: Studying the GNB/LNB Metabolic Pathway in Bifidobacteria

The discovery that the GNB/LNB pathway is uniquely distributed in infant-type bifidobacterial species [7] positions LNB as the definitive substrate for investigating this specialized metabolic route. LNB is essential for experiments requiring selective enrichment or metabolic labeling of bifidobacteria that possess the LNB-specific phosphorylase and transporter systems, while remaining inaccessible to non-bifidobacterial enteric commensals [3]. Procurement of high-purity LNB is critical for reproducible enzyme kinetics, transporter binding studies, and pathway flux analyses.

Analytical Standard for HMO Quantification and Quality Control

As the fundamental disaccharide unit of type 1 HMOs, LNB serves as a precise analytical standard for HPLC and LC-MS quantification of LNT and related HMOs in human milk, infant formula, and bioprocess streams [8]. Its well-defined chromatographic behavior and availability in high purity (≥99.5% by HPLC/NMR) support its use as a calibration standard, internal control, or spike-in recovery standard in HMO analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for lacto-N-biose I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.